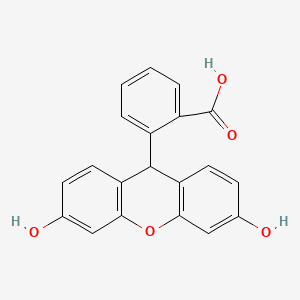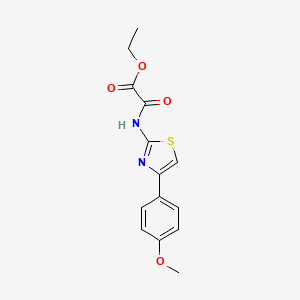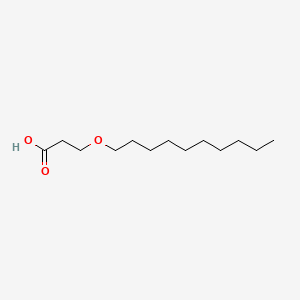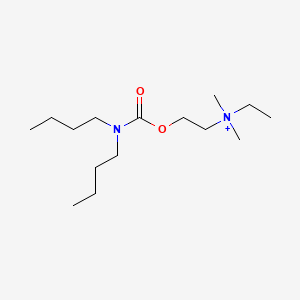
Magnesium aluminosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almasilate: is a crystalline polyhydrate of aluminium/magnesium silicate. It is primarily used as an antacid for the neutralization of excess stomach acid. Almasilate is available in certain parts of Europe and Asia, including Japan, Taiwan, Germany, and Spain . It is often combined with calcium carbonate and sodium bicarbonate for enhanced effectiveness .
Mechanism of Action
Target of Action
Almasilate is a buffering antacid . Its primary targets are the hydrogen ions in the stomach . These ions are responsible for the acidity of the stomach, which can lead to conditions such as peptic ulcers and dyspepsia .
Mode of Action
Almasilate is a crystalline polyhydrate of aluminium/magnesium silicate . It mediates its buffering activity by binding to the hydrogen ions within the polymer . This interaction neutralizes the acidity in the stomach, providing relief from conditions caused by excess stomach acid .
Biochemical Pathways
The primary biochemical pathway affected by almasilate is the regulation of stomach acidity. By binding to hydrogen ions, almasilate neutralizes stomach acid . This action can alleviate symptoms associated with conditions like peptic ulcers and dyspepsia, where neutralizing acid in the stomach is necessary .
Pharmacokinetics
As an antacid, it is generally understood that almasilate works locally in the stomach, neutralizing acid directly at the site of action . This suggests that its bioavailability is largely confined to the gastrointestinal tract.
Result of Action
The molecular effect of almasilate’s action is the neutralization of stomach acid through its binding to hydrogen ions . On a cellular level, this can lead to a decrease in the acidity of the stomach environment, providing symptomatic relief from conditions like heartburn and stomach conditions caused by excess stomach acid .
Biochemical Analysis
Biochemical Properties
Almasilate plays a significant role in biochemical reactions due to its buffering capabilities. It interacts with hydrogen ions, effectively neutralizing stomach acid. The compound’s crystalline structure allows it to bind hydrogen ions within its polymer matrix, thereby reducing acidity . Almasilate does not interact extensively with enzymes or proteins, as its primary function is to act as a physical buffer rather than a biochemical catalyst or inhibitor.
Cellular Effects
Almasilate’s primary cellular effect is the neutralization of excess stomach acid, which can influence various cellular processes in the gastrointestinal tract. By reducing acidity, Almasilate helps protect the mucosal lining of the stomach and duodenum from damage caused by excess acid. This can prevent ulcer formation and promote healing of existing ulcers . Almasilate does not significantly impact cell signaling pathways, gene expression, or cellular metabolism beyond its buffering action.
Molecular Mechanism
The molecular mechanism of Almasilate involves its ability to bind hydrogen ions within its polymer structure. This binding reduces the concentration of free hydrogen ions in the stomach, thereby decreasing acidity . Almasilate does not directly interact with enzymes or other biomolecules to exert its effects. Instead, its action is purely based on its chemical properties as a buffer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Almasilate are observed to be stable over time. The compound maintains its buffering capacity without significant degradation. Long-term studies have shown that Almasilate continues to neutralize stomach acid effectively without losing its efficacy . There are no significant long-term effects on cellular function observed in in vitro or in vivo studies, as Almasilate’s action is limited to its buffering properties.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Almasilate vary with different dosages. At therapeutic doses, Almasilate effectively neutralizes stomach acid without causing adverse effects . At higher doses, there may be a risk of alkalosis due to excessive neutralization of stomach acid. Toxic or adverse effects are generally not observed at recommended dosages, making Almasilate a safe and effective antacid.
Metabolic Pathways
Almasilate is not extensively metabolized in the body. Once ingested, it acts locally in the stomach to neutralize acid and is then excreted without significant alteration . The compound does not participate in metabolic pathways or interact with enzymes or cofactors in a significant manner. Its primary role is to act as a physical buffer in the gastrointestinal tract.
Transport and Distribution
Almasilate is transported and distributed within the gastrointestinal tract. It does not enter the bloodstream or other tissues in significant amounts The compound acts locally in the stomach and is excreted through the digestive system
Subcellular Localization
Almasilate does not have specific subcellular localization, as it acts primarily in the extracellular environment of the stomach. It does not enter cells or organelles and does not undergo post-translational modifications . Its activity is limited to its buffering action in the stomach, where it neutralizes excess acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Almasilate is synthesized by combining aluminium and magnesium silicates under controlled conditions. The exact synthetic routes and reaction conditions are not extensively documented in the literature .
Industrial Production Methods: : Industrial production of almasilate involves the controlled reaction of aluminium and magnesium silicates, followed by crystallization to form the polyhydrate structure. The process ensures the formation of a stable crystalline product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: : Almasilate primarily undergoes acid-base reactions due to its antacid properties. It neutralizes gastric acid by binding hydrogen ions within its polymer structure .
Common Reagents and Conditions: : The primary reagent involved in the reaction with almasilate is hydrochloric acid (HCl), which is present in the stomach. The reaction conditions are typically those found in the gastric environment, including a low pH .
Major Products Formed: : The major product formed from the reaction of almasilate with gastric acid is water, along with the neutralization of hydrogen ions, which reduces stomach acidity .
Scientific Research Applications
Chemistry: : In chemistry, almasilate is studied for its buffering properties and its ability to neutralize acids. It is also used as a model compound for studying the behavior of silicate minerals .
Biology: : In biological research, almasilate is used to study its effects on gastric acid secretion and its potential protective effects on the gastric mucosa .
Medicine: : Almasilate is primarily used in medicine as an antacid for the treatment of peptic ulcers, dyspepsia, heartburn, acid indigestion, and sour stomach . Its buffering activity helps alleviate symptoms associated with excess stomach acid .
Industry: : In the pharmaceutical industry, almasilate is used in the formulation of antacid medications. Its stability and effectiveness make it a valuable component in over-the-counter antacid products .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to almasilate include other antacids such as magnesium hydroxide, aluminium hydroxide, and calcium carbonate .
Comparison: : Almasilate is unique in its crystalline polyhydrate structure, which allows it to effectively bind hydrogen ions and neutralize gastric acid. Compared to other antacids, almasilate’s therapeutic efficacy is comparable, but it is not significantly more effective than conventional antacids . its stability and combination with other compounds like calcium carbonate and sodium bicarbonate enhance its effectiveness .
Properties
CAS No. |
71205-22-6 |
|---|---|
Molecular Formula |
AlH6MgO5Si |
Molecular Weight |
165.42 g/mol |
IUPAC Name |
dialuminum;magnesium;disilicate;hydrate |
InChI |
InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 |
InChI Key |
KTUNHXNECGHQEB-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3] |
Canonical SMILES |
O.O[Si](O)(O)O.[Mg].[Al] |
Key on ui other cas no. |
71205-22-6 |
Synonyms |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




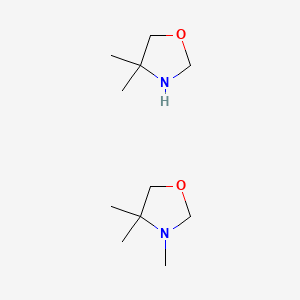
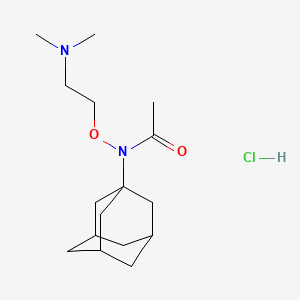
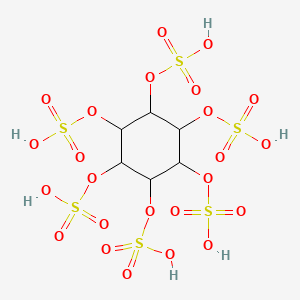
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
